molecular formula C17H23N3O7S2 B15186725 Ethanimidothioic acid, 2-(dimethylamino)-N-(((methyl(((2-phenyl-1,3-dioxan-5-yl)oxy)sulfinyl)amino)carbonyl)oxy)-2-oxo-, methyl ester CAS No. 84603-47-4

Ethanimidothioic acid, 2-(dimethylamino)-N-(((methyl(((2-phenyl-1,3-dioxan-5-yl)oxy)sulfinyl)amino)carbonyl)oxy)-2-oxo-, methyl ester

Cat. No.: B15186725
CAS No.: 84603-47-4
M. Wt: 445.5 g/mol
InChI Key: NTMTXYMBGRVZPQ-JXAWBTAJSA-N
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Description

Ethanimidothioic acid, 2-(dimethylamino)-N-(((methyl(((2-phenyl-1,3-dioxan-5-yl)oxy)sulfinyl)amino)carbonyl)oxy)-2-oxo-, methyl ester is a complex organic compound with a unique structure that includes multiple functional groups such as esters, amides, and sulfinyl groups

Preparation Methods

The synthesis of Ethanimidothioic acid, 2-(dimethylamino)-N-(((methyl(((2-phenyl-1,3-dioxan-5-yl)oxy)sulfinyl)amino)carbonyl)oxy)-2-oxo-, methyl ester typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the core structure, followed by the introduction of functional groups through various chemical reactions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: It can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfinyl group to a thiol group.

    Substitution: The ester and amide groups can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethanimidothioic acid, 2-(dimethylamino)-N-(((methyl(((2-phenyl-1,3-dioxan-5-yl)oxy)sulfinyl)amino)carbonyl)oxy)-2-oxo-, methyl ester has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It may be used in studies involving enzyme inhibition or protein binding.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of multiple functional groups allows it to form various types of chemical bonds and interactions, which can modulate the activity of its targets. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

Similar compounds to Ethanimidothioic acid, 2-(dimethylamino)-N-(((methyl(((2-phenyl-1,3-dioxan-5-yl)oxy)sulfinyl)amino)carbonyl)oxy)-2-oxo-, methyl ester include other esters and amides with sulfinyl groups. These compounds may share similar chemical properties and reactivity but differ in their specific applications and effectiveness. The uniqueness of this compound lies in its specific combination of functional groups, which provides distinct chemical and biological properties.

Properties

CAS No.

84603-47-4

Molecular Formula

C17H23N3O7S2

Molecular Weight

445.5 g/mol

IUPAC Name

methyl (1Z)-2-(dimethylamino)-N-[methyl-[(2-phenyl-1,3-dioxan-5-yl)oxysulfinyl]carbamoyl]oxy-2-oxoethanimidothioate

InChI

InChI=1S/C17H23N3O7S2/c1-19(2)15(21)14(28-4)18-26-17(22)20(3)29(23)27-13-10-24-16(25-11-13)12-8-6-5-7-9-12/h5-9,13,16H,10-11H2,1-4H3/b18-14-

InChI Key

NTMTXYMBGRVZPQ-JXAWBTAJSA-N

Isomeric SMILES

CN(C)C(=O)/C(=N/OC(=O)N(C)S(=O)OC1COC(OC1)C2=CC=CC=C2)/SC

Canonical SMILES

CN(C)C(=O)C(=NOC(=O)N(C)S(=O)OC1COC(OC1)C2=CC=CC=C2)SC

Origin of Product

United States

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